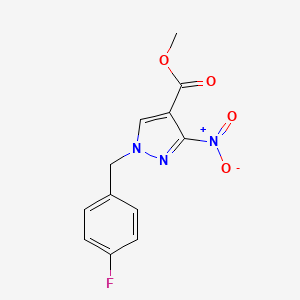

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorobenzyl group, a nitro group, and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-1-(4-Fluorbenzyl)-3-nitro-1H-pyrazol-4-carboxylat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Fluorbenzyl-Gruppe kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Benzylposition.

Hydrolyse: Die Estergruppe kann unter Verwendung von wässriger Natriumhydroxidlösung zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas, Palladium auf Aktivkohle.

Substitution: Nukleophile wie Natriummethoxid.

Hydrolyse: Wässrige Natriumhydroxidlösung, Hitze.

Hauptprodukte

Reduktion: 1-(4-Fluorbenzyl)-3-amino-1H-pyrazol-4-carboxylat.

Substitution: Verschiedene substituierte Pyrazole, abhängig vom verwendeten Nukleophil.

Hydrolyse: 1-(4-Fluorbenzyl)-3-nitro-1H-pyrazol-4-carbonsäure.

Wissenschaftliche Forschungsanwendungen

Methyl-1-(4-Fluorbenzyl)-3-nitro-1H-pyrazol-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein bei der Synthese komplexerer Moleküle.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Erforscht als potenzieller Leitstruktur für die Entwicklung neuer Arzneimittel.

Industrie: Eingesetzt bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von Methyl-1-(4-Fluorbenzyl)-3-nitro-1H-pyrazol-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann zu einer Reduktion führen, um reaktive Zwischenprodukte zu bilden, die mit biologischen Makromolekülen interagieren können. Die Fluorbenzyl-Gruppe kann die Fähigkeit der Verbindung verbessern, Zellmembranen zu durchdringen, wodurch ihre Bioverfügbarkeit erhöht wird.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-1-(4-Fluorbenzyl)-1H-indazol-3-carboxylat: Ähnliche Struktur, jedoch mit einem Indazolring anstelle eines Pyrazolrings.

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-Fluorbenzyl)-1H-indazol-3-carboxamid: Enthält einen Indazolring und eine Amidgruppe.

Einzigartigkeit

Methyl-1-(4-Fluorbenzyl)-3-nitro-1H-pyrazol-4-carboxylat ist durch das Vorhandensein sowohl einer Nitrogruppe als auch einer Fluorbenzyl-Gruppe am Pyrazolring einzigartig. Diese Kombination von funktionellen Gruppen verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

methyl 1-[(4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O4/c1-20-12(17)10-7-15(14-11(10)16(18)19)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSDQRTRUDURU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B10908419.png)

![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10908422.png)

![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10908426.png)

![1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B10908430.png)

![2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-4-bromophenol](/img/structure/B10908441.png)

![N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B10908443.png)

![[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL](2-methylpiperidino)methanone](/img/structure/B10908449.png)

![3-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10908452.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10908470.png)

![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-3-methylbenzohydrazide](/img/structure/B10908472.png)

![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B10908474.png)

![N-(4-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10908483.png)

![4-(13-chloro-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B10908488.png)